molecular formula C20H24N6O6 B15497705 Lenalidomide-5'-CO-PEG2-C2-azide

Lenalidomide-5'-CO-PEG2-C2-azide

Cat. No.: B15497705
M. Wt: 444.4 g/mol
InChI Key: BCWPJDSLGAJBLA-UHFFFAOYSA-N
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Description

Lenalidomide-5'-CO-PEG2-C2-azide is a degrader building block designed for targeted protein degradation (TPD) applications, particularly in proteolysis-targeting chimeras (PROTACs). It consists of three key components:

  • E3 ligase ligand: Lenalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase.
  • Linker: A polyethylene glycol (PEG2) spacer, providing flexibility and modulating solubility.
  • Functional group: A terminal azide (-N3) for conjugation to target protein ligands via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

This compound enables the construction of bifunctional molecules that degrade disease-relevant proteins by hijacking the ubiquitin-proteasome system. Its structural design balances molecular weight, hydrophilicity, and stability, making it a versatile tool in chemical biology and drug discovery.

Properties

Molecular Formula

C20H24N6O6

Molecular Weight

444.4 g/mol

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide

InChI

InChI=1S/C20H24N6O6/c21-25-22-6-8-32-10-9-31-7-5-18(28)23-14-1-2-15-13(11-14)12-26(20(15)30)16-3-4-17(27)24-19(16)29/h1-2,11,16H,3-10,12H2,(H,23,28)(H,24,27,29)

InChI Key

BCWPJDSLGAJBLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Shorter PEG chains (e.g., PEG2) favor cellular uptake due to reduced molecular weight, while longer chains (e.g., PEG6) enhance aqueous solubility and reduce aggregation .
  • PEG2 derivatives are preferred for blood-brain barrier penetration in neurological targets, whereas PEG6 variants are utilized in systemic applications requiring prolonged half-life .

Functional Group Variation

The terminal functional group determines conjugation strategies. This compound (azide) is compared below with amine-terminated analogs:

Compound Name Functional Group Molecular Weight Conjugation Chemistry Application Notes Reference
This compound Azide (-N3) 528.50 Click chemistry (alkyne partners) High specificity, low cytotoxicity
Lenalidomide-5'-CO-PEG4-C2-amine HCl Amine (-NH2) 543.01 NHS ester/amide coupling Broader compatibility with carboxylates
Lenalidomide-5'-acetamido-O-C2-amine HCl Amine (-NH2) 396.83 NHS ester/amide coupling Compact structure; limited spacer length

Key Findings :

  • Azide-functionalized compounds enable bioorthogonal reactions, minimizing off-target effects .
  • Amine-terminated derivatives (e.g., Lenalidomide-5'-CO-PEG4-C2-amine HCl) are compatible with carboxylate-containing ligands but require additional activation steps .

Comparison with Other E3 Ligand-Linker Conjugates

Pomalidomide and Thalidomide Derivatives

Pomalidomide and thalidomide are structurally related CRBN ligands with distinct binding affinities:

Compound Name E3 Ligand PEG Length Functional Group Molecular Weight CRBN Binding Affinity (IC50) Reference
Lenalidomide-5'-CO-PEG2-azide Lenalidomide PEG2 Azide 528.50 50–100 nM
Pomalidomide-PEG2-azide Pomalidomide PEG2 Azide 502.48 10–50 nM
Thalidomide-NH-PEG2-COOH Thalidomide PEG2 Carboxylate 453.43 >500 nM

Key Findings :

  • Pomalidomide derivatives exhibit higher CRBN affinity than lenalidomide analogs, enhancing degradation efficiency .
  • Thalidomide-based conjugates show weaker binding, limiting their utility in high-efficiency PROTACs .

VH032 and AHPC-Based Conjugates

Non-CRBN E3 ligands, such as VH032 (VHL ligand) and (S,R,S)-AHPC, offer alternative degradation pathways:

Compound Name E3 Ligand Linker Functional Group Targetable Proteins Reference
Lenalidomide-5'-CO-PEG2-azide CRBN PEG2 Azide IKZF1/3, CK1α
VH032-PEG5-C6-Cl VHL PEG5 + C6 Chloride BRD4, BET proteins
(S,R,S)-AHPC-PEG2-NH2 hydrochloride (S,R,S)-AHPC PEG2 Amine BTK, BCR-ABL

Key Findings :

  • CRBN-based degraders (e.g., Lenalidomide-5'-CO-PEG2-azide) are optimal for hematopoietic targets, while VHL-based systems target transcription factors like BRD4 .
  • AHPC derivatives enable degradation of kinase targets but require optimization of linker length for ternary complex formation .

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